1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane, also found commercially under names like LCPL620002, is a complex organic molecule belonging to the class of aryl phosphines. While its natural origin is not documented, it is likely synthesized in research laboratories for specific applications. Information on its specific significance in scientific research is currently limited [].
The key feature of this molecule is the presence of two diphenylphosphane groups (Ph2P) connected to a central scaffold of fused bicyclic rings derived from tetrahydronaphthalene (tetralin). The tetralin units possess saturated (non-aromatic) six-membered rings with one bridge containing a methylene group (CH2). One Ph2P group is directly bonded to a carbon atom on one tetralin ring, while the other Ph2P unit connects through a phosphorus atom to a different carbon atom on the other tetralin ring. This creates a bulky, bidentate ligand structure with two potential binding sites for metal cations due to the lone pairs on the phosphorus atoms [].
(PhCl)2PCl + PhMgBr → Ph2PPh + MgClBr
The decomposition pathways and other relevant reactions involving this specific compound are not documented in the scientific literature.
Limited data exists on the specific physical and chemical properties of 1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane. However, a commercial supplier lists a melting point above 100°C and highlights its air sensitivity [].
[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane, also known as P-Naphthyl-PNP, functions as a precursor for the synthesis of transition metal complexes, particularly those involving palladium and ruthenium. These complexes are subsequently employed as catalysts in various organic transformations, including:
While (S)-H8-BINAP itself may not exhibit direct biological activity, its derivatives and the compounds synthesized using it have been studied for various pharmacological effects. For example, the asymmetric hydrogenation of propenoic acid derivatives using (S)-H8-BINAP has led to the production of nonsteroidal anti-inflammatory drugs, which are crucial in therapeutic applications .
The synthesis of (S)-H8-BINAP generally involves several steps:
(S)-H8-BINAP finds extensive applications in:
Studies involving (S)-H8-BINAP often focus on its interactions with metal centers in catalytic systems. The ligand's steric and electronic properties significantly influence the reactivity and selectivity of metal-catalyzed reactions. For instance, variations in the phosphine substituents can lead to different catalytic performances in asymmetric transformations .
Several compounds share structural similarities with (S)-H8-BINAP but differ in their properties or applications. Below are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(R)-BINAP | Chiral bisphosphine ligand | Used extensively in palladium-catalyzed reactions; less sterically hindered than H8-BINAP. |
(S)-BINOL | Hydroxylated derivative | Commonly used as a chiral auxiliary; less effective for certain metal complexes compared to H8-BINAP. |
(R)-Segphos | Phosphine oxide derivative | Exhibits different catalytic behavior due to its unique electronic properties. |
(S)-DIOP | Another bisphosphine ligand | Known for its application in asymmetric synthesis but with lower enantioselectivity compared to H8-BINAP. |
(S)-H8-BINAP stands out due to its enhanced enantioselectivity and versatility across various catalytic applications, making it a preferred choice for many chemists engaged in asymmetric synthesis.
Irritant